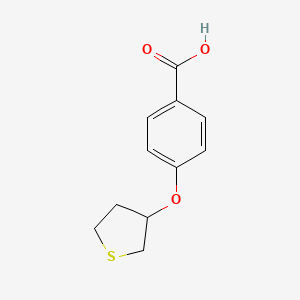

4-((Tetrahydrothiophen-3-yl)oxy)benzoic acid

Übersicht

Beschreibung

4-((Tetrahydrothiophen-3-yl)oxy)benzoic acid, also known as 4-THOB, is an organic compound with a wide range of applications in the pharmaceutical and biotechnology industries. It is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds, such as thiophene derivatives, polymers, and peptides. 4-THOB has also been used in the study of enzyme inhibition, protein-protein interactions, and drug delivery.

Wissenschaftliche Forschungsanwendungen

Development of Novel Fluorescence Probes

A study by Setsukinai et al. (2003) focused on the development of novel fluorescence probes capable of selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and hypochlorite. These probes, including HPF and APF, are resistant to light-induced autoxidation and can visualize −OCl generated in stimulated neutrophils, indicating potential applications in biological and chemical research for studying the roles of hROS and −OCl (Setsukinai et al., 2003).

Co-Crystals Involving Hydrogen and Halogen Bonding

Takemura et al. (2014) investigated the co-crystallization of 4-iodotetrafluorobenzoic acid with tetrahydrothiophene, leading to polymers and co-crystals that demonstrate hydrogen and halogen bonding. This suggests the potential for designing structured materials with specific bonding characteristics (Takemura et al., 2014).

Oxidative Degradation of Pollutants

Research by Bokare and Choi (2010) explored the use of chromate as an activator of hydrogen peroxide for the oxidative degradation of organic compounds in water, such as 4-chlorophenol. This study presents a potential advanced oxidation process suitable for treating chromate-contaminated wastewaters and other recalcitrant organic compounds (Bokare & Choi, 2010).

Synthesis and Biological Evaluation

A series of benzoic acid derivatives were synthesized by Chaitramallu et al. (2017) with significant stereo selectivity and improved yields, demonstrating potential applications in biological activity studies (Chaitramallu et al., 2017).

Materials Science and Solar Cell Applications

Ferdowsi et al. (2018) designed and synthesized a metal-free organic sensitizer for dye-sensitized solar cells (DSSCs), incorporating a triphenylamine segment and 4-(benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid. This research highlights the potential of such compounds in the development of efficient and stable DSSCs (Ferdowsi et al., 2018).

Corrosion Inhibition

Arrousse et al. (2021) focused on the synthesis of compounds that inhibit the corrosion of mild steel in acidic media, suggesting applications of related benzoic acid derivatives as corrosion inhibitors in industrial settings (Arrousse et al., 2021).

Eigenschaften

IUPAC Name |

4-(thiolan-3-yloxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c12-11(13)8-1-3-9(4-2-8)14-10-5-6-15-7-10/h1-4,10H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUKKRZPDWQKSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

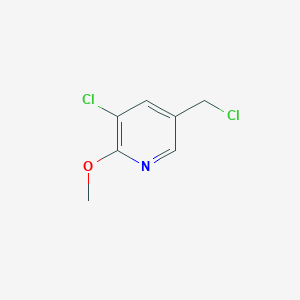

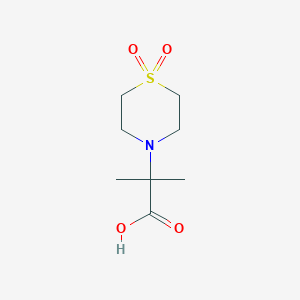

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

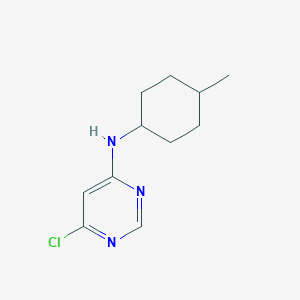

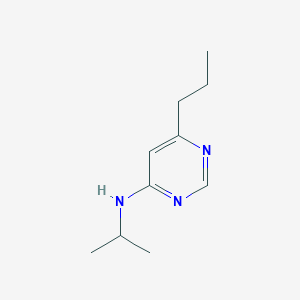

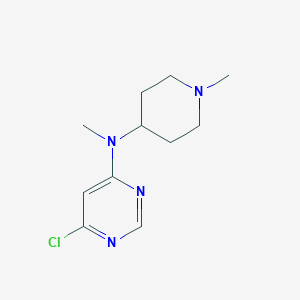

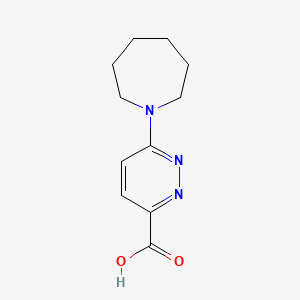

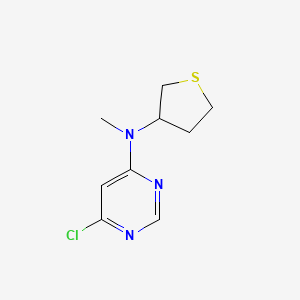

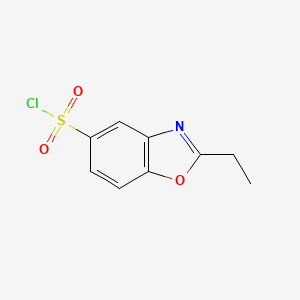

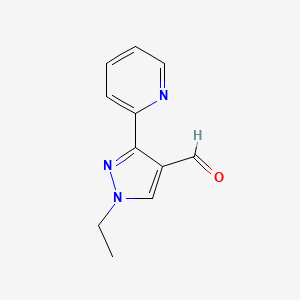

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488497.png)

![2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol](/img/structure/B1488499.png)

amine](/img/structure/B1488507.png)

![[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine](/img/structure/B1488508.png)

![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one](/img/structure/B1488516.png)